(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol
Overview
Description
(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is a chiral compound characterized by the presence of a chlorine and fluorine atom on a phenyl ring, along with a hydroxyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 5-chloro-2-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as using chiral catalysts or chromatography, to obtain the desired (1R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing efficient and scalable reducing agents.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of (1R)-1-(5-chloro-2-fluorophenyl)ethanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of (1R)-1-(5-chloro-2-fluorophenyl)ethane.
Scientific Research Applications
(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxyl group allows for hydrogen bonding, while the chlorine and fluorine atoms contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol: The enantiomer of the compound, with different stereochemistry.
1-(5-chloro-2-fluorophenyl)ethanone: The oxidized form of the compound.
1-(5-chloro-2-fluorophenyl)ethane: The reduced form of the compound.
Uniqueness
(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other derivatives. The presence of both chlorine and fluorine atoms on the phenyl ring also contributes to its distinct chemical properties.
Biological Activity
(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is a chiral compound notable for its structural features, including the presence of chlorine and fluorine substituents on the phenyl ring. These characteristics contribute to its unique chemical reactivity and biological activity, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes or receptors. Its chiral center and halogen atoms significantly influence its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity or receptor signaling pathways, potentially leading to therapeutic effects in various biological systems.
Pharmacological Applications
Research has indicated that this compound exhibits potential pharmacological properties, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structural features possess significant antibacterial activity against various pathogens, including gram-positive bacteria and mycobacteria . The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.
- Anticancer Properties : Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines indicate promising results. For example, compounds with similar halogenated phenyl groups have demonstrated cytotoxicity comparable to established chemotherapeutic agents like doxorubicin . This suggests that this compound could be explored further for its anticancer potential.
Table 1: Summary of Biological Activities
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. For instance, flow cytometry assays revealed that compounds with similar structures can induce apoptosis in cancer cells in a dose-dependent manner, suggesting that this compound may also exhibit such properties .
Structure-Activity Relationship (SAR)
The presence of electron-donating or electron-withdrawing groups significantly influences the biological potency of compounds related to this compound. The introduction of halogen atoms often enhances binding affinity to biological targets, while modifications in the alkyl chain can alter pharmacological profiles .
Properties
IUPAC Name |
(1R)-1-(5-chloro-2-fluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLFRWYYFHKPPT-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)Cl)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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